CAPL protein
Description
CAPL (Calcium Protein Placental Homolog), also known as S100A4, is a member of the S100 family of calcium-binding proteins. It is characterized by two EF-hand motifs that enable calcium-dependent interactions with target proteins . CAPL/S100A4 is implicated in regulating cytoskeletal dynamics, cell motility, and metastatic progression in cancers such as osteosarcoma, melanoma, and breast cancer . Its expression correlates with poor prognosis in multiple malignancies, as it enhances tumor cell invasion and metastasis by modulating extracellular matrix remodeling and cytokine signaling .
Properties
CAS No. |
142662-27-9 |
|---|---|
Molecular Formula |
C10H11FN2O |
Synonyms |
CAPL protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes of CAPL and Related S100 Proteins
| Protein | Gene | Molecular Weight (kDa) | Calcium-Binding Motifs | Key Functional Domains | Primary Cellular Roles |
|---|---|---|---|---|---|
| CAPL/S100A4 | S100A4 | 10.5 | Two EF-hands | N-terminal hinge, C-terminal effector | Metastasis, cytoskeletal regulation |
| S100A6 | S100A6 | 10.2 | Two EF-hands | Hydrophobic target-binding interface | Cell cycle progression, apoptosis |
| S100P | S100P | 11.0 | Two EF-hands | N-terminal dimerization domain | Drug resistance, tumor growth |
| S100B | S100B | 10.4 | Two EF-hands | C-terminal helical extension | Neuronal repair, glioblastoma progression |
Key Structural Differences :
- CAPL/S100A4: Contains a unique C-terminal extension critical for interacting with non-muscle myosin heavy chain and p53 .
- S100A6 (Calcyclin) : Binds annexin VI and CacyBP/SIP, influencing cell cycle arrest .
- S100P : Forms homodimers via its N-terminal domain, promoting chemoresistance in pancreatic cancer .
Functional Roles in Disease Pathways
Metastatic Potential
- CAPL/S100A4 : Directly enhances metastasis by upregulating matrix metalloproteinases (MMPs) and suppressing tissue inhibitors of metalloproteinases (TIMPs). Ribozyme-mediated suppression of CAPL in osteosarcoma cells reduced skeletal metastases by 60% in nude rats .
- S100A6: Overexpressed in metastatic melanoma, correlating with increased MMP-2 activity and tumor cell migration .
- S100P : Promotes survival in hypoxic tumor microenvironments by activating NF-κB pathways .
Cytokine Interactions
- CAPL/S100A4 : Blocks MMP-1 and MMP-9 induction by bFGF and IL-1α in osteosarcoma cells, suggesting a dual role in metastasis regulation .
- S100B : Stimulates IL-6 secretion in astrocytes, exacerbating neuroinflammation in Alzheimer’s disease .
Expression Profiles and Clinical Relevance
Table 2: Tissue-Specific Expression and Cancer Associations
Notable Findings:
- In COPD patients, reduced serum CAPL (cyclase-associated protein 1, a distinct CAPL) levels correlate with worsened lung function (FEV1/expected: r = 0.52, p = 0.042) .
- S100P overexpression in breast cancer cell lines increases resistance to doxorubicin by upregulating MDR1 efflux pumps .
Therapeutic Implications
- CAPL/S100A4 Inhibition: Ribozyme-mediated knockdown reduced metastasis in preclinical models without affecting primary tumor growth . Small-molecule inhibitors targeting its calcium-binding domains are under development.
- S100A6 Targeting: Antisense oligonucleotides against S100A6 reduced melanoma metastasis by 70% in murine models .
- S100P Blockade: Monoclonal antibodies against S100P restored chemosensitivity in pancreatic cancer cells .
Q & A
Basic Research Questions
Q. What are the established methodologies for quantifying CAPL (S100A4) protein expression in tissue samples, and how do their sensitivity and specificity compare?
- Methodological Answer :
- Western Blotting : Detects CAPL via SDS-PAGE separation and antibody-based probing. Optimize using high-specificity antibodies (e.g., Anti-Fibroblast-specific Protein 1 (S100A4) Antibody ABF32) and include controls for post-translational modifications .
- Immunohistochemistry (IHC) : Provides spatial localization in tissues. Validate with antigen retrieval protocols and quantitative scoring systems (e.g., H-score) to reduce inter-observer variability.
- ELISA : Suitable for soluble S100A4 in serum/plasma. Compare commercial kits for cross-reactivity with other S100 proteins (e.g., S100A8/A9).
- Sensitivity: ELISA > Western Blot > IHC. Specificity: IHC (with validated antibodies) > Western Blot > ELISA .
Q. How does CAPL protein interact with key signaling pathways implicated in cancer metastasis?
- Methodological Answer :
- Use co-immunoprecipitation (co-IP) and proximity ligation assays (PLA) to identify direct binding partners (e.g., non-muscle myosin IIA).
- For pathway analysis, employ siRNA knockdown in cancer cell lines (e.g., MDA-MB-231) followed by RNA-seq to map TGF-β/NF-κB pathway modulation. Validate with luciferase reporters for transcriptional activity .
Advanced Research Questions
Q. What experimental designs are optimal for investigating the dual role of CAPL in promoting and suppressing tumor growth in different microenvironments?
- Methodological Answer :
- In vitro : Co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) to study context-dependent secretion of S100A4. Use conditioned media assays to isolate paracrine effects.
- In vivo : Orthotopic vs. subcutaneous xenograft models to assess microenvironment-specific roles. Include genetic knockout (e.g., S100A4⁻/⁻ mice) to dissect stromal vs. tumor-derived CAPL contributions.
- Spatial Transcriptomics : Resolve heterogeneity in CAPL expression within tumor niches using GeoMx Digital Spatial Profiling .
Q. How can researchers resolve contradictory findings regarding CAPL's role in epithelial-mesenchymal transition (EMT) across different cancer types?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from public repositories (e.g., TCGA) to correlate S100A4 mRNA levels with EMT markers (e.g., E-cadherin, vimentin) across cancer subtypes.
- Standardized Assays : Adopt consensus guidelines for EMT scoring (e.g., using a panel of 10+ markers) to reduce study-specific variability.
- Patient-Derived Organoids : Test CAPL inhibition in organoids from colorectal vs. breast cancers to identify tissue-specific regulatory mechanisms .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing CAPL’s prognostic value in multi-omics datasets?
- Methodological Answer :
- Survival Analysis : Use Cox proportional hazards models with S100A4 expression quartiles, adjusting for confounders (e.g., stage, age). Validate with bootstrapping or cross-cohort replication.
- Machine Learning : Train random forest models on proteomic/transcriptomic data to predict metastatic potential. Prioritize features using SHAP (SHapley Additive exPlanations) values.
- Reproducibility : Share raw data and analysis pipelines via platforms like GitHub, adhering to FAIR principles .
Q. How can researchers address batch effects in CAPL expression data from multi-center studies?
- Methodological Answer :
- ComBat Harmonization : Apply algorithm to adjust for technical variability while preserving biological signals. Validate with PCA plots pre-/post-correction.
- Reference Standards : Include shared reference samples (e.g., commercial cell lysates) across batches to quantify inter-lab variability .
Technical Notes
- Antibody Validation : Always confirm Anti-S100A4 antibody specificity via siRNA knockdown or CRISPR-Cas9 knockout controls to avoid off-target signals .
- Ethical Compliance : For human tissue studies, ensure compliance with institutional review boards (IRBs) regarding data anonymization and storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
